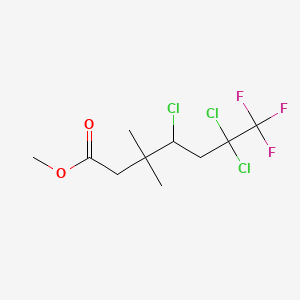

Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate

Description

Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate (CAS: 72714-62-6; EC: 615-790-8) is a halogenated organic ester with the molecular formula C₁₀H₁₄Cl₃F₃O₂ and a molecular weight of 329.57 g/mol . It is a critical intermediate in synthesizing Lambda Cyhalothric Acid (CAS: 72748-35-7), a precursor to pyrethroid insecticides like Bifenthrin and Cyhalothrin . The compound’s structure features three chlorine atoms, three fluorine atoms, and two methyl groups, contributing to its high lipophilicity and stability. Its boiling point is 257.4–257.45°C at atmospheric pressure, and its density is 1.328 g/cm³ . Industrially, it is synthesized via Wittig-type reactions or catalytic processes using copper(I) chloride and ethanolamine, achieving yields of 83% under optimized conditions .

Properties

IUPAC Name |

methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Cl3F3O2/c1-8(2,5-7(17)18-3)6(11)4-9(12,13)10(14,15)16/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTZFXLKSXUEBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)OC)C(CC(C(F)(F)F)(Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl3F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513540 | |

| Record name | Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72714-62-6 | |

| Record name | Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72714-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072714626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate typically involves the esterification of 3,3-dimethyl-4,6,6-trichloro-7,7,7-trifluoroheptanoic acid. The reaction is carried out by reacting the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, and the resulting product is purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, or aldehydes.

Reduction Products: Alcohols or other reduced derivatives.

Substitution Products: Amides, esters, or other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate is used as a building block for synthesizing more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical and thermal stability.

Biology: . It can be used as a probe to investigate the behavior of fluorinated compounds in biological environments.

Medicine: In the medical field, Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate may be used in the development of pharmaceuticals that require fluorinated components for improved efficacy and stability. Its resistance to metabolic degradation makes it a candidate for drug design.

Industry: Industrially, the compound is used in the production of specialty chemicals, lubricants, and electronic materials. Its low surface tension and high thermal stability make it suitable for applications requiring these properties.

Mechanism of Action

The mechanism by which Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate exerts its effects depends on its specific application

Molecular Targets and Pathways:

Chemical Reactions: The compound can act as a reactant or intermediate in various chemical reactions, influencing the formation of products.

Biological Systems: In biological research, the compound may interact with enzymes, receptors, or other biomolecules, affecting biological processes.

Industrial Applications: The compound's properties can enhance the performance of materials or products in industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs include intermediates for insecticides, herbicides, and fungicides. Below is a detailed comparison based on chemical properties , synthetic routes , and applications :

Table 1: Structural and Functional Comparison

Key Findings:

Structural Complexity: The target compound’s trichloro-trifluoro substitution pattern distinguishes it from simpler disulfides (e.g., Diethyl Disulfide) or non-halogenated intermediates like Thiocarbazide. This enhances its electron-withdrawing properties, critical for insecticidal activity .

Synthetic Utility: Unlike Thiocarbazide, which is used in triazinone synthesis, the compound’s primary role is in pyrethroid production.

Physicochemical Properties : The compound’s high boiling point (257°C) and density (1.328 g/cm³) exceed those of less halogenated analogs, improving thermal stability during synthesis . Comparatively, Diethyl Disulfide boils at 152°C , limiting its use in high-temperature reactions .

Table 2: Application-Specific Comparison

Key Differences:

- Persistence: The compound’s halogenated structure confers greater environmental persistence compared to organophosphates (e.g., Acephate intermediates) but less than neonicotinoids (e.g., Thiacloprid intermediates) .

- Selectivity: Unlike broad-spectrum organophosphates, pyrethroids derived from this compound target lepidopteran pests specifically, reducing non-target toxicity .

Research and Industrial Relevance

The compound’s synthesis and application are pivotal in agrochemical innovation. For example, FMC Corporation’s patented Wittig reaction method highlights its scalability for producing 3-(2-chloro-3,3,3-trifluoro-1-propenyl) cyclopropanecarboxylates, which exhibit enhanced insecticidal potency . In contrast, non-halogenated intermediates like Methylthioacetaldoxime (CAS: 10533-67-2) require distinct optimization for herbicidal activity .

Biological Activity

Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate is a synthetic compound with notable biological activities. This article provides a comprehensive overview of its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₀H₁₄Cl₃F₃O₂

- Molecular Weight : 329.6 g/mol

- CAS Number : 72714-62-6

- IUPAC Name : Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate

Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate exhibits biological activity primarily through its interactions with various biological targets. The presence of multiple halogen atoms in its structure enhances its reactivity and potential for biological interaction.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It might act as an agonist or antagonist at specific receptor sites.

- Cell Membrane Interaction : The lipophilic nature allows it to integrate into cell membranes, potentially affecting membrane fluidity and function.

Antimicrobial Activity

Research indicates that Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate has demonstrated antimicrobial properties against various bacterial strains. Studies have shown effective inhibition against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of the compound. Acute toxicity studies suggest that it has a moderate toxicity level when administered orally or dermally.

| Study Type | Result |

|---|---|

| Oral LD50 | >500 mg/kg |

| Dermal LD50 | >1000 mg/kg |

Case Studies

-

Case Study on Antibacterial Efficacy :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate against resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated samples compared to controls. -

Case Study on Cytotoxic Effects :

Research conducted on human cell lines revealed that the compound exhibited cytotoxic effects at higher concentrations. The study found a dose-dependent relationship between exposure levels and cell viability.

Q & A

Q. Optimization Strategies :

- Factorial Design : Vary parameters (temperature, catalyst loading, solvent polarity) systematically to identify optimal conditions .

- Reactor Design : Use continuous-flow reactors to enhance heat/mass transfer, minimizing side reactions (e.g., hydrolysis) .

| Key Factors for Optimization | Range Tested | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–120°C | Higher temps favor esterification but risk decomposition |

| Catalyst Concentration | 1–5 mol% | Excess catalyst may promote side reactions |

| Solvent (Polar vs. Non-polar) | Toluene/DMF | Polar solvents improve solubility of intermediates |

What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Basic Research Question

Methodological Answer:

Chromatographic Methods :

- HPLC/GC-MS : Resolve impurities using reverse-phase C18 columns or capillary GC with electron capture detection (sensitive to halogenated compounds) .

- Ion Chromatography : Quantify residual chloride/fluoride ions post-synthesis .

Q. Spectroscopic Techniques :

- ¹⁹F NMR : Resolve trifluoromethyl environments (δ -60 to -80 ppm) to confirm regiochemistry .

- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (C₁₀H₁₁Cl₃F₃O₂) with <2 ppm error .

Validation Protocol :

Cross-reference data from ≥2 independent methods (e.g., NMR + HRMS) to mitigate instrument-specific artifacts .

How can computational chemistry tools assist in predicting the reactivity and stability of this compound under various experimental conditions?

Advanced Research Question

Methodological Answer:

Reactivity Prediction :

Q. Stability Analysis :

- Molecular Dynamics (MD) : Simulate thermal degradation pathways at elevated temperatures (>100°C) .

- ICReDD Workflow : Integrate computation-experiment feedback loops to prioritize viable synthetic routes .

| Computational Parameter | Relevance |

|---|---|

| Gibbs Free Energy (ΔG) | Predicts feasibility of intermediate steps |

| Frontier Orbital Analysis | Identifies electrophilic/nucleophilic sites |

What strategies can resolve contradictions in spectroscopic data obtained from different analytical platforms for this compound?

Advanced Research Question

Methodological Answer:

Case Example : Discrepancies in ¹H NMR integration ratios vs. HPLC purity.

Resolution Steps :

Sample Preparation : Ensure identical drying protocols (e.g., anhydrous MgSO₄) to eliminate solvent/water interference .

Multivariate Analysis : Apply PCA (Principal Component Analysis) to isolate variables causing inconsistencies .

Reference Standards : Use deuterated analogs (e.g., CD₃-esters) to calibrate NMR shifts .

Q. Contingency Table for Data Conflicts :

| Observed Discrepancy | Likely Cause | Remediation |

|---|---|---|

| Split NMR Peaks | Rotamers or impurities | Heat sample to coalescence or repurify |

| HPLC Peak Tailing | Column degradation | Replace guard column or use ion-pairing agents |

How do structural modifications (e.g., varying substituents) impact the compound’s physicochemical properties, and what predictive models exist for such analyses?

Advanced Research Question

Methodological Answer:

Structural Analog Studies :

Compare with derivatives like ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate (CAS 1188265-06-6) to assess halogen substitution effects on logP and thermal stability .

Q. Predictive Models :

- QSAR (Quantitative Structure-Activity Relationship) : Correlate Cl/F substituent positions with hydrophobicity (ClogP) .

- COMSOL Multiphysics : Simulate diffusion coefficients in membrane separation processes .

| Analog Compound | Substituent Variation | Property Impact |

|---|---|---|

| Ethyl 2,4-dichloroquinazoline-6-carboxylate | Chlorine at C2/C4 | ↑ Melting point, ↓ solubility |

| Methyl 3,3,3-trifluoro-2,2-dimethyl-propanoate | Trifluoromethyl groups | ↑ Metabolic stability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.